molecular formula C14H22ClNO4 B4083138 ethyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate hydrochloride

ethyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate hydrochloride

Cat. No. B4083138
M. Wt: 303.78 g/mol
InChI Key: XIILKWRLSGEUMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively researched for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate hydrochloride is not fully understood, but it is believed to involve the modulation of specific enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of specific enzymes involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division. Additionally, it has been shown to modulate specific neurotransmitter receptors, which may contribute to its potential as a treatment for neurodegenerative diseases.
Biochemical and Physiological Effects:
Ethyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate hydrochloride has been shown to have various biochemical and physiological effects, including the inhibition of specific enzymes and the modulation of specific neurotransmitter receptors. Additionally, it has been shown to have potential as an antitumor agent, due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

Ethyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate hydrochloride has several advantages for lab experiments, including its high purity and stability. Additionally, it has been extensively studied and optimized for synthesis, making it readily available for research purposes. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for specialized equipment and protocols for handling and storage.

Future Directions

There are several potential future directions for research on Ethyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate hydrochloride. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, there may be potential applications for Ethyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate hydrochloride in the development of new drugs and therapies for various diseases and conditions.

Scientific Research Applications

Ethyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate hydrochloride has been used in various scientific research applications, including medicinal chemistry, drug discovery, and biochemistry. It has been shown to have potential as an antitumor agent, as well as an inhibitor of specific enzymes involved in various metabolic pathways. Additionally, it has been studied for its potential as a treatment for neurodegenerative diseases, due to its ability to modulate specific neurotransmitter receptors.

properties

IUPAC Name

ethyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4.ClH/c1-4-18-13-8-10(6-7-12(13)17-3)11(15)9-14(16)19-5-2;/h6-8,11H,4-5,9,15H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIILKWRLSGEUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CC(=O)OCC)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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